molecular formula C12H19N3O B1476912 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine CAS No. 2097978-69-1

2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1476912
CAS No.: 2097978-69-1
M. Wt: 221.3 g/mol
InChI Key: NBCDJYLCPATDKQ-UHFFFAOYSA-N
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Description

“2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be divided into two main types . The first type relies on the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second type involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

Pyrrolidine rings, including structures similar to 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine, are pivotal in drug discovery due to their ability to enhance stereochemical and pharmacophore diversity. These compounds are recognized for their role in the design of biologically active molecules with selectivity towards various targets. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the molecule's stereochemistry and increasing three-dimensional coverage through a phenomenon known as "pseudorotation." This versatile scaffold has been utilized in the synthesis of a wide array of compounds exhibiting significant biological activities, indicating its potential in the development of novel therapeutics (Li Petri et al., 2021).

Arylmethylidenefuranones and Nucleophilic Reactions

The reactivity of compounds like this compound with C- and N-nucleophiles has been extensively studied, demonstrating the versatility of pyrrolidine derivatives in organic synthesis. Arylmethylidenefuranones, for instance, undergo reactions with various nucleophiles to produce a broad spectrum of cyclic and heterocyclic compounds, including pyrrolones and pyridines, underlining the importance of pyrrolidine derivatives in the synthesis of complex organic molecules (Kamneva et al., 2018).

Heterocyclic Amines in Carcinogenicity Studies

Studies on heterocyclic amines, akin to this compound, have emphasized their significance in understanding carcinogenic processes. These compounds, formed during the cooking of meat, have been investigated for their potential to cause cancer in rodents, leading to insights into their mechanisms of action, including DNA adduct formation and metabolic activation (Teunissen et al., 2010).

Catalysis and Synthesis Applications

The application of pyrrolidine derivatives in catalysis and organic synthesis showcases the compound's utility in facilitating C-N bond formation, a fundamental reaction in the construction of various pharmacologically relevant structures. This highlights the role of compounds like this compound in the development of new synthetic methodologies, potentially leading to the discovery of novel drugs and materials (Kantam et al., 2013).

Biochemical Analysis

Biochemical Properties

2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives, including this compound, have been shown to modulate the activity of enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1 . These interactions often involve binding to the active sites of these enzymes, leading to inhibition or activation of their catalytic functions .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can lead to changes in cell signaling pathways, ultimately affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit phosphodiesterase type 5 by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyrrolidine derivatives can undergo degradation under certain conditions, which can affect their long-term efficacy and safety . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can exert its effects on cellular metabolism and signaling pathways .

Properties

IUPAC Name

2-[2-(ethoxymethyl)pyrrolidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-16-9-10-5-4-8-15(10)12-11(13)6-3-7-14-12/h3,6-7,10H,2,4-5,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCDJYLCPATDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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